molecular formula C14H13N3S B7786017 1-[Amino(phenyl)methylidene]-3-phenylthiourea

1-[Amino(phenyl)methylidene]-3-phenylthiourea

Cat. No.: B7786017
M. Wt: 255.34 g/mol
InChI Key: JQJKZTLMEWDQEM-UHFFFAOYSA-N
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Description

1-[Amino(phenyl)methylidene]-3-phenylthiourea is a thiourea derivative of significant interest in medicinal chemistry and organic synthesis. As part of the thiourea family, this compound serves as a versatile scaffold and intermediate for the development of novel bioactive molecules . Thiourea derivatives are extensively researched for a wide spectrum of biological activities, including potential antibacterial, antioxidant, and anticancer properties . In research settings, this compound can be utilized to synthesize more complex structures for probing biological pathways or as a ligand in metal complexation studies . The mechanism of action for thiourea derivatives is often target-specific, potentially involving the inhibition of key enzymatic processes or interaction with bacterial proteins; for instance, some derivatives are known to bind with amino acid residues in the active site of bacterial enzymes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[amino(phenyl)methylidene]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c15-13(11-7-3-1-4-8-11)17-14(18)16-12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJKZTLMEWDQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC(=S)NC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 1 Amino Phenyl Methylidene 3 Phenylthiourea and Analogues

Established Synthetic Pathways for Thiourea (B124793) Derivatives

The traditional methods for synthesizing thiourea derivatives are well-documented and widely employed due to their reliability and simplicity. These pathways primarily involve condensation reactions and the use of acid chlorides.

Condensation Reactions with Amines and Isothiocyanates

A prevalent and straightforward method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. The versatility of this method lies in the wide availability of various primary and secondary amines and isothiocyanates, allowing for the creation of a diverse library of thiourea derivatives.

The general reaction scheme is as follows: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

This method is highly efficient for producing both symmetrical (R = R') and unsymmetrical (R ≠ R') thioureas. The reaction conditions are typically mild, often carried out at room temperature in a suitable organic solvent such as acetone (B3395972) or acetonitrile (B52724).

Acid Chloride and Ammonium (B1175870) Thiocyanate (B1210189) Routes

Another well-established route for the synthesis of N-acyl and N-aroylthioureas involves the reaction of an acid chloride with a thiocyanate salt, typically ammonium thiocyanate or potassium thiocyanate, to form an in situ acyl or aroyl isothiocyanate. This intermediate is then reacted with a primary or secondary amine without isolation to yield the desired thiourea derivative. mdpi.comacs.orgnih.gov This two-step, one-pot synthesis is highly effective and provides good to excellent yields of the final product. acs.orgnih.gov

The reaction sequence can be summarized as:

R-COCl + SCN⁻ → R-CO-N=C=S + Cl⁻

R-CO-N=C=S + R'-NH₂ → R-CO-NH-C(=S)-NH-R'

This method is particularly useful for synthesizing thioureas with an acyl or aroyl group attached to one of the nitrogen atoms, which are known to exhibit interesting biological properties. The reaction is typically carried out in a dry organic solvent like acetone to prevent hydrolysis of the acid chloride and the isothiocyanate intermediate. mdpi.com

Advanced Synthetic Approaches and Reaction Optimization

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of aqueous medium methodologies and the application of phase-transfer catalysis in thiourea synthesis.

Aqueous Medium Methodologies

Performing organic reactions in water as a solvent offers significant environmental and economic advantages over traditional organic solvents. The synthesis of thiourea derivatives in an aqueous medium has been explored as a green alternative. This approach often involves the condensation of amines with carbon disulfide in water. While not directly applicable to the synthesis of all thiourea analogues, it represents a move towards more sustainable chemical processes.

Phase-Transfer Catalysis in Thiourea Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of organic compounds, particularly when the reactants are in different phases (e.g., solid-liquid or liquid-liquid). In the context of thiourea synthesis, PTC has been successfully employed to facilitate the reaction between an aroyl chloride and ammonium thiocyanate under solid-liquid conditions. asianpubs.orgtandfonline.com This method often utilizes catalysts such as polyethylene (B3416737) glycol (PEG) to transfer the thiocyanate anion from the solid phase to the organic phase, where it reacts with the aroyl chloride to form the aroyl isothiocyanate. asianpubs.orgtandfonline.com This intermediate then reacts with an amine present in the organic phase to yield the N-aroylthiourea. asianpubs.orgtandfonline.com

The advantages of using PTC include milder reaction conditions, improved yields, shorter reaction times, and often the avoidance of anhydrous solvents. asianpubs.org For instance, the synthesis of N-aryl-N'-(2-chlorobenzoyl)thioureas has been achieved in good to excellent yields using PEG-400 as the catalyst. tandfonline.com

CatalystReaction ConditionsYield (%)Reference
Polyethylene glycol-400 (PEG-400)Solid-liquid PTC, room temperatureGood to excellent asianpubs.orgtandfonline.com
Polyethylene glycol-600 (PEG-600)One-pot synthesisModerate tandfonline.comingentaconnect.com

Targeted Derivatization for Structure-Function Elucidation

The derivatization of the thiourea scaffold is a key strategy for modulating the biological activity of these compounds and for studying structure-activity relationships (SAR). The thiourea moiety contains N-H groups that can act as hydrogen bond donors and a sulfur atom that can act as a hydrogen bond acceptor, making it a valuable pharmacophore for interacting with biological targets. nih.gov

By systematically modifying the substituents on the nitrogen atoms of the thiourea core, researchers can fine-tune the electronic and steric properties of the molecule to enhance its interaction with a specific enzyme or receptor. For example, the introduction of different heterocyclic rings or substituted aryl groups can lead to derivatives with improved antimicrobial, anticancer, or enzyme inhibitory activities. mdpi.com

Recent studies have shown that even minimal structural changes in thiourea derivatives can result in significant differences in their biological effects. acs.org For instance, the derivatization of a parent compound can lead to analogues with enhanced potency and selectivity for specific enzyme isoforms. acs.org This targeted approach to derivatization is crucial for the development of new therapeutic agents and for understanding the molecular basis of their action. The flexibility of the thiourea structure allows for the synthesis of a wide array of derivatives, making it an attractive scaffold for drug discovery. nih.gov

Derivative ClassBiological Target/ActivityReference
Phosphonate thioureasPancreatic, prostate, and breast cancer cell lines mdpi.com
Bis-thioureasHuman leukemia cell lines mdpi.com
N-acyl thioureas with heterocyclic ringsAntimicrobial, anti-biofilm, antioxidant activities mdpi.comnih.gov
N-Pyrimidinyl-N′-nicotinyl thioureasFungicidal activity tandfonline.comingentaconnect.com

Introduction of Heterocyclic Moieties

The covalent attachment of heterocyclic rings to the phenylthiourea (B91264) core is a prominent strategy for creating analogues with diverse structural features. Synthetic approaches often utilize a precursor, 1-(4-acetylphenyl)-3-phenylthiourea (B5664910), which serves as a versatile starting point for constructing various heterocyclic systems.

One common methodology involves converting the acetyl group of the precursor into a more reactive intermediate, such as an enaminone. mdpi.comtandfonline.com For instance, refluxing 1-(4-acetylphenyl)-3-phenylthiourea with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) yields 1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthiourea. tandfonline.com This enaminone intermediate can then react with a range of binucleophiles to form different heterocycles. tandfonline.com

The reaction of the enaminone with hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine in ethanol (B145695) leads to the formation of pyrazole-containing phenylthiourea derivatives. tandfonline.com Similarly, reacting the enaminone with carbon nucleophiles in refluxing acetic acid has been shown to produce more complex heterocyclic systems. Examples include the synthesis of benzothiazolo[3,2-a]pyridine and pyran-based analogues through reactions with benzothiazol-2-yl acetonitrile and acetylacetone, respectively. mdpi.comtandfonline.com Another pathway involves the reaction with 2-aminothiazole (B372263) to yield thiazolopyrimidine-phenylthiourea compounds. tandfonline.com

A general procedure for synthesizing N-acyl thiourea derivatives bearing heterocyclic amines has also been described. This method involves the in situ formation of an acyl isothiocyanate from an acyl chloride and ammonium thiocyanate, followed by the addition of a primary heterocyclic amine. nih.gov

The following table summarizes various synthetic pathways for incorporating heterocyclic moieties onto a phenylthiourea backbone.

Starting MaterialReagent(s)Resulting Heterocyclic MoietyReference
1-(4-acetylphenyl)-3-phenylthiourea1. DMF-DMA 2. Hydrazine HydratePyrazole tandfonline.com
1-(4-acetylphenyl)-3-phenylthiourea1. DMF-DMA 2. Phenyl HydrazinePhenyl-substituted Pyrazole tandfonline.com
1-(4-acetylphenyl)-3-phenylthiourea1. DMF-DMA 2. 2-AminothiazoleThiazolopyrimidine tandfonline.com
1-(4-acetylphenyl)-3-phenylthiourea1. DMF-DMA 2. Benzothiazol-2-yl acetonitrileBenzothiazolo[3,2-a]pyridine mdpi.comtandfonline.com
1-(4-acetylphenyl)-3-phenylthiourea1. DMF-DMA 2. AcetylacetonePyran mdpi.comtandfonline.com
1-(4-acetylphenyl)-3-phenylthiourea1. DMF-DMA 2. DimedoneTetrahydrochromene mdpi.com
Acyl Chloride, Ammonium ThiocyanatePrimary Heterocyclic AmineVarious N-acyl derivatives nih.gov

Stereoselective Synthesis of Chiral Analogues

While 1-[Amino(phenyl)methylidene]-3-phenylthiourea is itself achiral, the synthesis of chiral analogues is a significant area of research, largely driven by the importance of chirality in molecular recognition and asymmetric catalysis. mdpi.com The primary method for preparing chiral thioureas involves the reaction of an amine with an isothiocyanate, where at least one of the reactants is enantiopure. mdpi.com

For example, chiral bisthioureas can be synthesized through the simple addition of two equivalents of an aryl isothiocyanate to a commercially available chiral diamine, such as (1R,2R)-diaminocyclohexane. nih.gov This approach yields the desired chiral products in high yields. nih.gov The synthesis of non-symmetrical chiral thioureas can be achieved via a two-step route where an amine is first reacted with a chloroformate, and the resulting thiocarbamate is then heated with a different, more reactive amine. mdpi.com

The development of organocatalysts, particularly those based on chiral thioureas, has highlighted the importance of stereoselective synthesis. mdpi.com These catalysts function through hydrogen bonding and have been successfully applied in various asymmetric reactions, including Michael additions. mdpi.com For instance, Cinchona alkaloid-derived thioureas have been used to catalyze asymmetric double Michael reactions and the synthesis of chiral chroman derivatives with high stereoselectivity. mdpi.com

Although direct stereoselective synthesis of chiral analogues of this compound is not extensively detailed in the literature, the established principles for synthesizing other chiral thioureas are broadly applicable. This would typically involve using a chiral primary or secondary amine in place of aniline (B41778) or a chiral phenyl isothiocyanate derivative in the foundational synthetic reactions.

Key strategies for the synthesis of chiral thioureas are outlined in the table below.

MethodDescriptionKey FeatureReference
Amine + IsothiocyanateThe most common method, involving the reaction of an alkyl or aryl isothiocyanate with a chiral amine or ammonia (B1221849) derivative.Relies on the availability of enantiopure starting materials (amine or isothiocyanate). mdpi.com
Two-step from AminesAn amine is reacted with a chloroformate to form a thiocarbamate, which is then reacted with a second amine to yield a non-symmetrical thiourea.Allows for the synthesis of unsymmetrical thioureas by controlling the sequential addition of amines. mdpi.com
Chiral Diamine ReactionA chiral diamine (e.g., (1R,2R)-diaminocyclohexane) is reacted with an isothiocyanate to produce C2-symmetric bisthioureas.Produces chiral bidentate ligands and catalysts. nih.gov
Three-component ReactionA reaction involving isocyanides, aliphatic amines, and elemental sulfur under mild conditions.Offers an efficient, multi-component approach to thiourea synthesis. mdpi.com

Spectroscopic and Advanced Structural Characterization Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the chemical structure of a molecule. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS) provide complementary information about the connectivity of atoms, functional groups present, and the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 1-[Amino(phenyl)methylidene]-3-phenylthiourea, ¹H-NMR and ¹³C-NMR spectra would be essential for confirming its molecular structure.

¹H-NMR Spectroscopy: A hypothetical ¹H-NMR spectrum would be expected to show distinct signals for the protons of the two phenyl rings, the amino (-NH₂) group, and the N-H proton of the thiourea (B124793) moiety. The chemical shifts (δ) of the aromatic protons would likely appear in the range of 7.0-8.0 ppm, with their multiplicity depending on the substitution pattern and coupling with adjacent protons. The protons of the amino group and the N-H proton would be expected to appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would provide information on all the unique carbon atoms in the molecule. Distinct signals would be expected for the carbon atoms of the two phenyl rings, the imino carbon (C=N), and the thiocarbonyl carbon (C=S). The chemical shift of the thiocarbonyl carbon is particularly characteristic and would be expected to appear significantly downfield, typically in the range of 180-200 ppm.

A representative data table for the expected NMR signals is presented below. Please note that these are hypothetical values and would need to be confirmed by experimental data.

¹H-NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Phenyl-H7.0 - 8.0m10HAromatic protons
NH8.0 - 9.0br s1HN-H of thiourea
NH₂5.0 - 6.0br s2HAmino protons
¹³C-NMR Chemical Shift (δ, ppm) Assignment
C=S180 - 200Thiocarbonyl carbon
C=N150 - 160Imino carbon
Aromatic C120 - 140Phenyl carbons

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=N, C=S, and C=C bonds.

The N-H stretching vibrations of the amino and thiourea groups would likely appear as broad bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=N stretching vibration of the imino group would be expected in the range of 1600-1650 cm⁻¹. The C=S stretching vibration, a key feature of thiourea derivatives, would typically appear in the region of 700-850 cm⁻¹.

A summary of the expected FT-IR absorption bands is provided in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3100 - 3400
Aromatic C-HStretching3000 - 3100
C=NStretching1600 - 1650
Aromatic C=CStretching1450 - 1600
C=SStretching700 - 850

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a crucial technique for determining the elemental formula of a compound with high accuracy. For this compound (C₁₄H₁₃N₃S), HR-MS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition. This technique would be instrumental in distinguishing the target compound from other isomers or compounds with similar nominal masses.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide precise information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Intramolecular Interactions

The crystal structure would also elucidate any intramolecular interactions, such as hydrogen bonds. In this compound, it is plausible that an intramolecular hydrogen bond could form between one of the N-H protons and the nitrogen atom of the imino group, leading to the formation of a stable six-membered ring. Such interactions play a significant role in stabilizing the molecular conformation. The presence and geometry of these interactions would be precisely determined from the X-ray diffraction data.

Supramolecular Assembly and Intermolecular Interactions

Information not available.

Hydrogen Bonding Networks (N-H...S, N-H...O, O-H...S)

Information not available.

π-Stacking and Other Non-Covalent Interactions

Information not available.

Hirshfeld Surface Analysis and Quantitative Contributions

Information not available.

Computational and Theoretical Investigations of 1 Amino Phenyl Methylidene 3 Phenylthiourea

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure of many-body systems. scienceopen.com It is widely employed to determine molecular geometry and electronic properties with a favorable balance between accuracy and computational cost. mdpi.com DFT calculations are foundational for understanding the intrinsic properties of thiourea (B124793) derivatives, providing detailed information on optimized geometry, orbital energies, and charge distribution.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-[Amino(phenyl)methylidene]-3-phenylthiourea, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to calculate the equilibrium geometry. nih.gov This analysis provides key structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles.

Table 1: Representative Optimized Geometric Parameters for a Phenylthiourea (B91264) Core Structure This table presents typical bond length and angle values for phenylthiourea-like structures as determined by DFT calculations. Specific values for the title compound require dedicated computational studies.

ParameterBond/AngleTypical Value
Bond Lengths C=S1.68 - 1.71 Å
C-N (Thiourea)1.34 - 1.40 Å
N-C (Phenyl)1.42 - 1.44 Å
C=N (Imine)1.28 - 1.30 Å
Bond Angles N-C-N (Thiourea)115° - 118°
S=C-N (Thiourea)120° - 127°
Dihedral Angle Phenyl Ring - Thiourea Plane25° - 70°

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals (FMOs). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.govmdpi.com For phenylthiourea derivatives, the HOMO is typically localized over the electron-rich thiourea group and the phenyl ring attached to the nitrogen atom, while the LUMO is often distributed across the π-system of the second phenyl ring and the imine group. This distribution reveals the likely pathways for charge transfer within the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies This table provides example energy values for HOMO, LUMO, and the resulting energy gap based on DFT calculations for similar aromatic thiourea compounds.

ParameterEnergy (eV)Implication
EHOMO -6.2 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO -1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
ΔE (Gap) 4.4 eVA moderate gap suggests a balance of stability and reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP analysis is invaluable for identifying the reactive sites of a molecule. nih.gov

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen, nitrogen, and sulfur. In this compound, the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms are expected to be primary negative potential sites.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atoms bonded to nitrogen (N-H) are typically the most positive sites, making them key hydrogen bond donors.

Green regions represent neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's polarity and its potential interaction points for hydrogen bonding and other non-covalent interactions. nih.gov

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The ability of a molecule to attract electrons.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S = 1 / η): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω = μ² / 2η, where μ = -χ): A measure of the ability of a molecule to accept electrons.

These descriptors provide a quantitative framework for understanding the stability and reactivity trends within a series of related compounds.

Table 3: Representative Global Reactivity Descriptors This table shows typical values for global reactivity parameters derived from the illustrative HOMO-LUMO energies in Table 2.

DescriptorFormulaTypical ValueInterpretation
Ionization Potential (I) -EHOMO6.2 eVModerate energy required to remove an electron.
Electron Affinity (A) -ELUMO1.8 eVModerate energy released upon adding an electron.
Chemical Hardness (η) (I - A) / 22.2 eVIndicates a moderately stable molecule.
Electronegativity (χ) (I + A) / 24.0 eVReflects the molecule's overall ability to attract electrons.
Electrophilicity Index (ω) μ² / 2η3.64 eVQuantifies the molecule's capacity as an electron acceptor.

Molecular Dynamics (MD) Simulations

While quantum calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent like water. acs.orgrsc.org

MD simulations are particularly useful for exploring the conformational flexibility of this compound. nih.govacs.org A simulation typically runs for nanoseconds to microseconds, tracking the trajectory of each atom. This allows for the observation of:

Rotational motions around the single bonds, particularly the C-N bonds connecting the phenyl rings to the central thiourea-amidine core.

The stability of different conformers in a solution, revealing which shapes are most prevalent under physiological conditions.

The formation and breaking of intramolecular hydrogen bonds , which can stabilize specific conformations.

The interaction of the molecule with solvent molecules, providing information about its solvation and solubility.

Analysis of the MD trajectory, often using metrics like the root-mean-square deviation (RMSD), can quantify the stability of the molecule's structure and identify regions of high flexibility. acs.org This information is critical for understanding how the molecule might adapt its shape to bind to a biological receptor. jppres.com

Solvent Effects on Molecular Conformation

The three-dimensional conformation of a molecule is fundamental to its chemical reactivity and biological activity. For flexible molecules like phenylthiourea derivatives, the surrounding solvent environment can play a critical role in determining the most stable conformation. Computational studies utilize methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, often incorporating solvent effects through either implicit continuum models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules.

Computational energy scans, varying critical dihedral angles, help to identify conformational isomers and their relative stabilities. For diphenylthiourea, DFT calculations have shown that a cis-trans conformer can be more stable than a trans-trans conformer by approximately 9.6 kJ/mol, and these calculations can be performed in simulated solvent environments like dichloromethane (B109758) (DCM) to better reflect experimental conditions. acs.org Such studies indicate that the conformation of this compound would likely be a dynamic equilibrium of several rotamers, with the relative populations being dependent on the polarity and hydrogen-bonding capability of the solvent. The presence of different solvents can alter intramolecular hydrogen bonding patterns and the torsion angles between the phenyl rings and the methylidene-thiourea backbone. rsc.orgscielo.org.co

Table 1: Representative Dihedral Angles in Phenylthiourea Derivatives
CompoundDescription of Dihedral AngleAngle (°)Reference
1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thioureaAngle between central phenyl ring and thiourea fragment2.19 nih.gov
1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thioureaAngle between terminal phenyl ring and thiourea fragment12.24 nih.gov
1-{[(Z)-Cyclopentylidene]amino}-3-phenylthioureaAngle between phenyl ring and mean plane of the thiourea unit78.22 nih.govtib.eu
2-(4-ethylphenoxymethyl)benzoyl-substituted trifluorophenyl thioureaAngle between intramolecular H-bond plane and central phenyl ring52.58 nih.gov

In Silico Modeling of Reactivity and Interaction

In silico modeling encompasses a variety of computational techniques used to predict how a molecule will behave in a chemical or biological system. These methods are invaluable in drug discovery for screening potential drug candidates, predicting their binding affinity to biological targets, and understanding their mechanism of action at a molecular level.

Molecular Docking Studies with Protein Targets

Molecular docking is a prominent computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). farmaciajournal.com This method is widely used to screen virtual libraries of compounds against a specific protein target to identify potential inhibitors or activators. The output of a docking study includes a predicted binding pose and a scoring function value, which estimates the binding affinity (e.g., in kcal/mol). nih.gov

Numerous studies have demonstrated the utility of molecular docking for phenylthiourea derivatives against a wide array of protein targets implicated in various diseases. For example, benzoylthiourea (B1224501) derivatives have been docked against Escherichia coli DNA gyrase B, an important antibacterial target. nih.gov Similarly, derivatives of 1-benzoyl-3-methylthiourea were evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a target in cancer therapy. unair.ac.id In these studies, the docking poses revealed key hydrogen bonds and hydrophobic interactions between the thiourea derivatives and amino acid residues in the protein's active site, providing a rationale for their observed or potential biological activity. researchgate.net

The binding affinity is often correlated with the compound's inhibitory concentration (IC50). For instance, docking of 1-(3-chlorophenyl)-3-cyclohexylthiourea against acetylcholinesterase, a target for Alzheimer's disease, yielded a docking score of -10.01 kJ/mol, indicating favorable binding. nih.gov These studies collectively suggest that this compound would be a promising candidate for virtual screening campaigns against various therapeutic targets.

Table 2: Molecular Docking Results for Phenylthiourea Derivatives with Various Protein Targets
Compound DerivativeProtein TargetDisease AreaDocking Score (kcal/mol)Key Interacting Residues (Example)Reference
1-(3-Chlorobenzoyl)-3-methylthioureaEGFR Tyrosine KinaseCancer-9.28Not Specified unair.ac.id
Fluorine-substituted benzoylthiourea (5e)E. coli DNA Gyrase BBacterial Infection-63.91 (Docking Score unitless)GLY 101 nih.gov
1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)Alzheimer's Disease-10.01 (kJ/mol)Not Specified nih.gov
1-benzoyl-3-phenylthiourea derivativeSecretory Phospholipase A2 (sPLA2-X)InflammationBest binding affinity among tested targetsNot Specified biotech-asia.org

Transition State Analysis and Reaction Pathways

Understanding the reactivity of a compound involves studying the mechanisms of its chemical transformations, including the identification of transient, high-energy structures known as transition states. Computational chemistry, particularly using DFT, is a powerful tool for mapping potential energy surfaces of reactions, locating transition states, and calculating activation energies. This information is crucial for predicting reaction kinetics and understanding mechanistic pathways.

For thiourea derivatives, computational studies have been employed to investigate their antioxidant properties by modeling reaction pathways with free radicals. researchgate.nethueuni.edu.vn The mechanism of action, whether through hydrogen atom transfer (HAT) or single electron transfer (SET), can be elucidated by calculating the bond dissociation energies and ionization potentials. researchgate.net For example, studies on N-phenylthiourea and its analogues reacting with hydroperoxyl radicals (HOO•) have investigated the potential energy surfaces to determine the most favorable reaction pathways. Such calculations help explain the observed antioxidant activity and guide the design of more potent radical scavengers. researchgate.net

Reactivity and Mechanistic Studies of 1 Amino Phenyl Methylidene 3 Phenylthiourea Analogues

Organocatalytic Properties and Mechanisms

The core of the organocatalytic activity of 1-[Amino(phenyl)methylidene]-3-phenylthiourea analogues lies in the thiourea (B124793) functional group. The two N-H protons of the thiourea moiety are sufficiently acidic to act as effective hydrogen bond donors. This ability to form strong hydrogen bonds allows these molecules to activate electrophilic substrates and stabilize transition states, thereby accelerating a variety of chemical reactions.

Hydrogen bond donor catalysis is a fundamental mode of activation for thiourea derivatives. The two N-H protons of the thiourea can form a bidentate hydrogen bond with an electrophilic center, such as a carbonyl or nitro group. This dual hydrogen bond effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, making it more susceptible to nucleophilic attack.

In the context of this compound analogues, the N-H protons engage with the substrate, leading to its activation. The general mechanism involves the formation of a complex between the catalyst and the electrophile, which then reacts with a nucleophile. The catalyst is regenerated upon product formation. The strength of this hydrogen bonding is crucial for the catalytic efficiency and can be modulated by the electronic properties of the substituents on the phenyl rings.

Table 1: Representative Reactions Catalyzed by Thiourea Derivatives via Hydrogen Bond Donation

Reaction TypeElectrophileNucleophileCatalyst TypeGeneral Outcome
Michael Additionα,β-Unsaturated KetoneMalonate EsterChiral ThioureaEnantioselective C-C bond formation
Friedel-CraftsIndoleNitroalkeneBifunctional ThioureaAsymmetric alkylation of indoles
Aldol ReactionAldehydeSilyl Ketene Acetal (B89532)ThioureaEnantioselective C-C bond formation

Beyond hydrogen bonding, thiourea derivatives can also exhibit Brønsted acid and base catalysis. The N-H protons, being acidic, can protonate a substrate, thereby activating it. This is particularly relevant in reactions involving the formation of cationic intermediates. Conversely, the nitrogen or sulfur atoms in the thiourea moiety can act as a Brønsted base, abstracting a proton from a nucleophile to enhance its reactivity.

The bifunctional nature of this compound analogues, possessing both acidic N-H protons and basic nitrogen/sulfur atoms, allows them to act as versatile Brønsted acid/base catalysts. In a typical scenario, the thiourea can activate both the electrophile (via hydrogen bonding or protonation) and the nucleophile (via deprotonation) simultaneously in a cooperative manner. This dual activation strategy often leads to enhanced reaction rates and selectivities.

A central topic in the study of thiourea organocatalysis is the distinction between a pure hydrogen bonding (HB) mechanism and a Brønsted acid (BA) mechanism.

Hydrogen Bonding (HB) Mechanism: In this model, the thiourea catalyst activates the electrophile solely through the formation of hydrogen bonds. The proton is never fully transferred from the catalyst to the substrate. The stabilization of the transition state is the primary driving force for catalysis.

Brønsted Acid (BA) Mechanism: In this alternative model, a full proton transfer from the thiourea catalyst to the substrate occurs, generating a protonated, highly activated intermediate and the conjugate base of the catalyst. This is then followed by the nucleophilic attack.

Computational and experimental studies on various thiourea-catalyzed reactions have shown that the operative mechanism can depend on several factors, including the nature of the substrate, the nucleophile, the catalyst structure, and the reaction conditions. For substrates that can form stable cationic intermediates, the BA mechanism may be favored. In contrast, for substrates where protonation is less favorable, the HB mechanism is more likely. The acidity of the thiourea catalyst also plays a critical role; more acidic thioureas are more likely to engage in Brønsted acid catalysis.

Table 2: Comparison of Hydrogen Bonding (HB) and Brønsted Acid (BA) Mechanistic Models

FeatureHydrogen Bonding (HB) MechanismBrønsted Acid (BA) Mechanism
Proton Transfer No full proton transferFull proton transfer to the substrate
Catalyst-Substrate Interaction Non-covalent hydrogen bondingFormation of a protonated substrate and catalyst conjugate base
Intermediate Hydrogen-bonded complexCationic intermediate
Favored by Substrates with less basic acceptor sitesSubstrates that form stable carbocations
Catalyst Requirement Good hydrogen bond donor abilitySufficient Brønsted acidity

Elucidation of Reaction Mechanisms

The catalytic versatility of this compound analogues has been harnessed in several important organic transformations. Understanding the detailed mechanisms of these reactions is crucial for optimizing existing methods and developing new catalytic applications.

Thiourea derivatives have been shown to catalyze a variety of cyclization reactions, often proceeding with high levels of stereocontrol. In these reactions, the thiourea catalyst typically activates a linear substrate, pre-organizing it in a conformation that is conducive to cyclization.

For instance, in intramolecular addition reactions, the thiourea can activate a functional group within the molecule, such as an aldehyde or ketone, towards attack by an internal nucleophile. The mechanism often involves the formation of a hydrogen-bonded complex that brings the reacting centers into close proximity and lowers the activation energy for the cyclization step. The stereochemical outcome of the reaction is often dictated by the chiral environment provided by the catalyst in asymmetric versions of these reactions. Studies on functionalized thioureas have demonstrated their ability to control product formation in cyclization reactions through the choice of reaction conditions.

Nucleophilic addition reactions are a cornerstone of organic synthesis, and thiourea derivatives have emerged as powerful catalysts for this class of transformations. The general mechanism involves the activation of an electrophile, such as an aldehyde, ketone, or imine, by the thiourea catalyst through hydrogen bonding. This activation enhances the electrophilicity of the carbonyl or imino carbon, facilitating the attack of a nucleophile.

In the case of this compound analogues, the catalyst can activate the electrophile while the basic sites on the catalyst can potentially interact with and activate the nucleophile. This bifunctional activation can lead to highly efficient and selective nucleophilic addition reactions. For example, in the addition of malonates to nitro-olefins, a bifunctional thiourea catalyst can activate the nitro-olefin via hydrogen bonding to the nitro group and simultaneously deprotonate the malonate through a basic moiety.

Table 3: Examples of Nucleophilic Additions Catalyzed by Thiourea Derivatives

ReactionElectrophileNucleophileCatalyst TypeMechanistic Role of Catalyst
Strecker ReactionImineCyanide SourceChiral ThioureaH-bond activation of the imine
Mannich ReactionImineEnolateBifunctional ThioureaDual activation of imine and enolate
Michael Additionα,β-Unsaturated CarbonylThiolThiourea-AmineH-bond activation of the enone and base activation of the thiol

Kinetic Studies and Reaction Rate Determination

While specific kinetic studies detailing the reaction rates of this compound and its direct analogues are not extensively documented in publicly available literature, the general principles of thiourea-catalyzed reactions provide a framework for understanding their reactivity. Thiourea derivatives are known to act as potent organocatalysts, primarily through hydrogen bonding interactions that activate electrophiles.

Kinetic analyses of various thiourea-catalyzed reactions, such as Michael additions, Friedel-Crafts reactions, and acyl transfer reactions, have been instrumental in elucidating their mechanisms. These studies often involve monitoring the reaction progress over time using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy to determine reaction rates under different conditions (e.g., catalyst loading, substrate concentration, temperature). From this data, rate laws and activation parameters (enthalpy and entropy of activation) can be derived, offering insights into the transition state of the reaction.

For instance, in a typical thiourea-catalyzed reaction, the rate is often found to be first-order with respect to both the substrate and the catalyst. The rate-determining step is generally the nucleophilic attack on the thiourea-activated electrophile. The catalytic activity of thiourea derivatives is highly dependent on the electronic properties of the substituents on the phenyl rings. Electron-withdrawing groups tend to increase the acidity of the N-H protons, leading to stronger hydrogen bonding with the substrate and, consequently, an enhanced reaction rate.

A hypothetical kinetic experiment for a reaction catalyzed by an analogue of this compound could involve the parameters outlined in the table below. Such a study would systematically vary the concentrations of reactants and catalyst to determine the order of reaction with respect to each species and calculate the rate constant.

Table 1: Hypothetical Kinetic Experiment Parameters for a Thiourea-Catalyzed Reaction

Entry[Substrate] (M)[Nucleophile] (M)[Catalyst] (mol%)Initial Rate (M/s)
10.10.151.2 x 10⁻⁵
20.20.152.4 x 10⁻⁵
30.10.251.2 x 10⁻⁵
40.10.1102.4 x 10⁻⁵

This table presents hypothetical data for illustrative purposes and does not represent experimental results for this compound.

Anion Binding and Molecular Recognition

The thiourea moiety is a well-established and highly effective functional group for anion binding and molecular recognition. This capability stems from the two acidic N-H protons, which can form strong and directional hydrogen bonds with anionic guest species. Analogues of this compound are thus expected to exhibit significant anion binding properties.

The strength and selectivity of anion binding are influenced by several factors, including the acidity of the thiourea N-H protons, the geometric arrangement of the hydrogen bond donors, and the electronic and steric properties of the substituents. Electron-withdrawing groups on the phenyl rings of the thiourea backbone enhance the acidity of the N-H protons, leading to stronger anion binding.

Experimental studies on anion binding by phenylthiourea (B91264) derivatives are commonly conducted using techniques such as UV-Vis and ¹H NMR titrations. These methods allow for the determination of binding constants (Ka), which quantify the affinity of the receptor for a particular anion. For example, studies on N-(isonicotinamido)-N′-phenylthiourea derivatives have demonstrated their ability to bind various anions with high affinity. The binding constants for a representative analogue with a series of anions are presented in the table below.

Table 2: Anion Binding Constants (Ka) for a Phenylthiourea Analogue in Acetonitrile (B52724)

Anion GuestBinding Constant (Ka, M⁻¹)
F⁻> 10⁵
Cl⁻1.8 x 10³
Br⁻5.2 x 10²
I⁻< 10
H₂PO₄⁻2.5 x 10⁴
CH₃COO⁻> 10⁵

Data sourced from a study on N-(isonicotinamido)-N'-(p-methoxyphenyl)thiourea.

Non-Covalent Interactions in Substrate Activation

The catalytic activity of thiourea derivatives is intrinsically linked to their ability to activate substrates through non-covalent interactions, primarily hydrogen bonding. In a typical catalytic cycle, the thiourea acts as a hydrogen bond donor, binding to an electrophilic substrate. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack.

For example, when activating a carbonyl compound, the two N-H protons of the thiourea moiety form a bifurcated hydrogen bond with the carbonyl oxygen. This dual hydrogen bond effectively withdraws electron density from the carbonyl group, increasing the electrophilicity of the carbonyl carbon. This mode of activation is crucial for a wide range of organic transformations, including Diels-Alder reactions, Michael additions, and Strecker reactions.

Beyond simple electrophile activation, bifunctional thiourea catalysts, which contain both a hydrogen bond donor (the thiourea) and a Lewis basic site (e.g., an amine), can simultaneously activate both the electrophile and the nucleophile. This cooperative catalysis leads to highly efficient and stereoselective reactions.

Design Principles for Anion Receptors

The rational design of selective anion receptors based on the thiourea scaffold follows several key principles. A primary consideration is the preorganization of the binding site. A receptor that is conformationally rigid and already possesses a cavity that is complementary in size and shape to the target anion will exhibit stronger and more selective binding than a flexible receptor that must undergo significant conformational changes upon binding.

Another important design element is the incorporation of multiple hydrogen bond donors. While the two N-H protons of a simple thiourea can bind anions, incorporating additional hydrogen bond donating groups into the receptor framework can lead to a significant enhancement in binding affinity and selectivity. The spatial arrangement of these donor groups is critical to ensure they can all effectively interact with the bound anion.

Furthermore, the electronic properties of the receptor can be fine-tuned to modulate binding strength. As mentioned previously, the introduction of electron-withdrawing groups increases the acidity of the hydrogen bond donors, resulting in stronger interactions with anions. Conversely, electron-donating groups can be used to decrease the binding affinity if desired. By carefully considering these design principles, it is possible to create thiourea-based receptors with high affinity and selectivity for a wide range of anionic guests.

Coordination Chemistry of 1 Amino Phenyl Methylidene 3 Phenylthiourea As a Ligand

Ligand Design and Coordination Modes

The structural framework of 1-[Amino(phenyl)methylidene]-3-phenylthiourea incorporates multiple donor atoms, primarily sulfur and nitrogen, which are pivotal to its coordination capabilities. The presence of both soft (sulfur) and hard (nitrogen) donor sites allows for versatile coordination with a wide range of metal ions.

Thiourea (B124793) and its derivatives are well-documented to exhibit various coordination modes. In its simplest form, thiourea can act as a monodentate ligand, coordinating to a metal center exclusively through its sulfur atom. This is a common coordination mode, particularly in complexes where other ligands saturate the metal's coordination sphere.

However, the presence of the amino(phenyl)methylidene substituent in this compound introduces the possibility of bidentate coordination. This chelation can occur in several ways. One potential mode involves the sulfur atom of the thiourea group and a nitrogen atom from the amino group, forming a stable chelate ring with the metal ion. Bidentate chelation via S and N atoms has been observed in various thiourea derivative complexes, leading to the formation of stable ring structures. Another possibility for bidentate coordination could involve two nitrogen atoms. While less common for thioureas themselves, the extended conjugation in this specific ligand might facilitate such an interaction.

The potential for polydentate coordination, while less likely, cannot be entirely ruled out, especially in the formation of polynuclear complexes where the ligand bridges two or more metal centers.

Coordination ModePotential Donor Atoms InvolvedNotes
MonodentateSulfurThe most common and basic coordination mode for thiourea derivatives.
BidentateSulfur and NitrogenFormation of a stable chelate ring is a strong driving force for this mode.
BidentateNitrogen and NitrogenA less common but plausible mode depending on the metal ion and reaction conditions.
Bridging (Polydentate)Sulfur and/or NitrogenCan lead to the formation of polynuclear metal complexes.

The phenyl groups in this compound are expected to exert a significant influence on its coordination properties through both electronic and steric effects.

Electronic Effects: The phenyl rings, being aromatic, can withdraw or donate electron density through resonance and inductive effects. This can modulate the electron density on the sulfur and nitrogen donor atoms, thereby affecting the strength of the metal-ligand bond. For instance, electron-withdrawing substituents on the phenyl rings would decrease the basicity of the donor atoms, potentially leading to weaker coordination. Conversely, electron-donating groups would enhance the donor capacity of the ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the nature of the resulting complex.

Thiourea derivatives readily form complexes with a variety of transition metals, including but not limited to copper, nickel, cobalt, palladium, and platinum. nih.gov The synthesis of such complexes often involves the direct reaction of the ligand with a metal halide or acetate (B1210297) salt in a solvent like ethanol (B145695) or methanol. materialsciencejournal.org

Characterization of these complexes typically involves a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds upon coordination provide evidence of ligand binding and can help elucidate the coordination mode. A shift to lower frequency for the C=S stretching vibration is indicative of coordination through the sulfur atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of protons and carbons near the donor atoms upon complexation provide insights into the coordination sites.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center.

Based on studies of analogous thiourea ligands, transition metal complexes of this compound are anticipated to adopt geometries such as square planar or tetrahedral, depending on the metal ion and its oxidation state. researchgate.net

Theoretical Studies of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the nature of metal-ligand interactions in coordination complexes. mdpi.com These studies can provide insights into:

Optimized Geometries: DFT calculations can predict the most stable three-dimensional structures of the metal complexes, including bond lengths and angles.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can be used to probe the nature of the metal-ligand bond, quantifying the extent of covalent and electrostatic interactions.

Electronic Structure: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distributions can provide information about the electronic properties and reactivity of the complexes.

Vibrational Frequencies: Theoretical prediction of IR spectra can aid in the interpretation of experimental data and confirm the coordination modes.

For complexes of this compound, DFT studies could elucidate the preferred coordination mode (monodentate vs. bidentate), quantify the electronic effects of the phenyl substituents on the donor atoms, and predict the relative stabilities of different possible isomers. mdpi.com Such theoretical investigations would be instrumental in guiding the rational design and synthesis of new metal complexes with desired properties.

Advanced Applications in Research

Targeted Biological Activity Research (Mechanism-Focused)

Research into thiourea (B124793) derivatives has unveiled their significant potential to modulate various biological processes through specific molecular interactions. These compounds are recognized for their chemical versatility, which allows for structural modifications that can enhance their bioactivity and selectivity towards specific biological targets. biointerfaceresearch.com

Antimicrobial Activity and Molecular Mechanisms

Phenylthiourea (B91264) derivatives have demonstrated notable antimicrobial properties, with research pointing towards specific and targeted molecular mechanisms of action. ijcrt.orgufba.br The structural features of these compounds allow them to interact with essential microbial enzymes and pathways, leading to the inhibition of growth and proliferation of various pathogens.

The antibacterial action of many compounds, including thiourea derivatives, often involves the targeting of essential bacterial enzymes that are distinct from their mammalian counterparts, offering a degree of selective toxicity.

DNA Gyrase and Topoisomerase II: Bacterial DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial survival, as it manages DNA supercoiling during replication. mdpi.com It has been identified as a validated target for antibacterial agents. nih.gov Phenylthiourea derivatives have been investigated as inhibitors of this enzyme. rsc.org For instance, certain novel N-phenylpyrrolamide inhibitors of bacterial DNA gyrase have shown low nanomolar inhibitory concentrations (IC50) against Escherichia coli DNA gyrase. rsc.org The mechanism often involves the inhibitor binding to the enzyme in a way that stabilizes the DNA-enzyme complex, leading to a halt in the replication process. Some thiourea-containing compounds have also been explored as potential Topoisomerase II inhibitors in an anticancer context, suggesting a broader potential for this class of compounds to interact with topoisomerases. researchgate.nettandfonline.comnih.govnih.govfrontiersin.orgembopress.org

FabH (β-ketoacyl-acyl carrier protein synthase III): The FabH enzyme is critical for the initiation of fatty acid biosynthesis in bacteria, making it an attractive target for the development of new antibiotics. While direct inhibition by 1-[Amino(phenyl)methylidene]-3-phenylthiourea has not been documented, various heterocyclic compounds, including thiazole (B1198619) derivatives, have been identified as potent FabH inhibitors. mdpi.com Given the structural diversity of thiourea derivatives, it is plausible that appropriately substituted analogs could be designed to target this enzyme.

The following table summarizes the inhibitory activities of some thiourea and related derivatives against bacterial enzymes.

Compound ClassTarget EnzymeOrganismActivity (IC50/MIC)
N-phenylpyrrolamide derivativesDNA GyraseEscherichia coliIC50: 2–20 nM
N-phenylpyrrolamide derivativesTopoisomerase IVEscherichia coliIC50: 143 nM (for compound 22i)
Naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybridsTopoisomerase IIHuman-
Thiazole derivatives with benzamide (B126) groupFabHEscherichia coliIC50 < 10 µM

This table presents data for the broader class of thiourea and related derivatives, not specifically for this compound.

The therapeutic potential of thiourea derivatives extends to antifungal and antiviral applications, with studies pointing to specific molecular targets.

Antifungal Activity: Phenylenedithiourea derivatives have demonstrated strong in vitro antifungal activities, with some compounds showing efficacy comparable to the standard drug ketoconazole. nih.gov The proposed mechanism for some thiourea derivatives involves the disruption of fungal cell wall biosynthesis and the inhibition of biofilm formation. mdpi.com This is thought to occur through interactions with essential fungal enzymes. mdpi.com For example, fluconazole, a common antifungal, acts by inhibiting lanosterol (B1674476) 14-α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is vital for the integrity of the fungal cell membrane. mdpi.com The structural characteristics of thiourea derivatives suggest they could potentially interact with similar targets. mdpi.comnih.gov

Antiviral Activity: Certain thiourea derivatives have been identified as having significant antiviral properties. ijcrt.org For example, some novel thiourea-containing chiral phosphonates have shown good curative activity against the Tobacco Mosaic Virus (TMV). nih.govnih.gov The mechanism of action for one such compound was found to involve the inhibition of the polymerization of the TMV capsid protein. nih.govnih.gov More recently, thiourea derivatives have been investigated for their potential against the Hepatitis B virus (HBV), where they are thought to suppress HBV replication by masking the effect of the HBx protein. biorxiv.org

The application of thiourea derivatives also extends to antiparasitic research. While specific mechanisms are still under investigation, it is believed that these compounds interfere with vital parasitic processes. longdom.org Docking studies of some thiourea-functionalized derivatives have suggested that they may target the folate and glycolytic pathways of Leishmania. nih.gov The general mechanisms of antiparasitic drugs often involve the inhibition of essential enzymes, disruption of cellular membranes, or interference with the parasite's neuromuscular system. ebsco.com The structural versatility of thiourea compounds makes them promising candidates for the development of novel antiparasitic agents.

Anticancer Activity and Pathway Modulation

Thiourea and its derivatives are a significant class of compounds in anticancer research, with numerous studies highlighting their ability to inhibit the proliferation of various cancer cell lines. mdpi.comresearchgate.net Their mechanism of action is often multi-faceted, involving the modulation of key signaling pathways and interaction with specific biological targets crucial for cancer cell survival and growth. biointerfaceresearch.comresearchgate.netmdpi.com

The anticancer effects of phenylthiourea derivatives are attributed to their ability to interact with a range of biological targets and modulate intracellular signaling pathways.

Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes that are overactive in cancer cells. This includes enzymes like vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for angiogenesis, and various kinases involved in cell signaling. biointerfaceresearch.com Some derivatives have also been found to inhibit carbonic anhydrase and cholinesterase enzymes. dergipark.org.trnih.gov

Signaling Pathway Modulation: Phenylthiourea derivatives can influence key signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and metastasis. For instance, some halogenated bis-phenylthiourea derivatives have been shown to induce apoptosis in cancer cells by activating caspases 3 and 7. nih.govresearchgate.net These compounds can also cause cell cycle arrest, preventing cancer cells from dividing. mdpi.comnih.govresearchgate.net Furthermore, some thiourea derivatives have been found to inhibit the Wnt/β-catenin signaling pathway and to modulate the expression of proteins like HER-2 and EGFR, which are important drivers in certain types of cancer. nih.govnih.govjppres.com

The following table provides examples of the anticancer activity of various phenylthiourea derivatives against different cancer cell lines.

Derivative ClassCancer Cell LineActivity (IC50)
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (colon cancer)9.0 µM
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (metastatic colon cancer)1.5 µM
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK562 (leukemia)6.3 µM
Phenylthiourea-based thiazolopyrimidine hybridHCT-116 (colorectal carcinoma)2.29 ± 0.46 µM
1-Benzyl-3-phenylthiourea Pt(II) complexesMCF-7 (breast cancer)10.96–78.90 µM

This table presents data for various phenylthiourea derivatives, not specifically for this compound. biointerfaceresearch.comnih.govtandfonline.commdpi.com

Inhibition of Cancer Cell Growth Mechanisms

No specific studies detailing the mechanisms by which this compound inhibits cancer cell growth were found.

Antioxidant Mechanisms

Specific studies detailing the antioxidant mechanisms of this compound are not present in the available literature.

Catalytic Research Beyond Organocatalysis

Information regarding the application of this compound in catalytic research outside of organocatalysis is not available.

To provide an accurate and authoritative article, direct experimental evidence and detailed research findings for the specified compound are essential. In this instance, the scientific community has not yet published research in the specific areas you have requested for this molecule.

Applications in Asymmetric Synthesis

Thiourea derivatives are widely recognized for their role as organocatalysts in asymmetric synthesis, facilitating a variety of enantioselective reactions. mdpi.comnih.gov Their efficacy often stems from the ability to form hydrogen bonds, activating substrates and controlling the stereochemical outcome of the reaction. However, specific studies detailing the use of this compound as a catalyst or chiral sensor in asymmetric synthesis are not available in the current body of scientific literature.

Green Chemistry Applications (e.g., Aqueous Medium Reactions)

Green chemistry principles encourage the use of environmentally benign solvents, such as water, and energy-efficient synthesis methods, like microwave irradiation. tandfonline.comtandfonline.com Research has been conducted on the synthesis of various benzoyl-N-phenylthioureas using such methods, demonstrating the adaptability of thiourea compounds to more sustainable chemical practices. tandfonline.comtandfonline.com Despite this trend, there are no specific reports on the synthesis or application of this compound in aqueous media or under other green chemistry protocols.

Supramolecular Chemistry and Sensors

The thiourea moiety is a cornerstone in the design of receptors for supramolecular chemistry, particularly for sensing anions and cations. rsc.orgrsc.org The N-H protons on thiourea compounds can act as hydrogen-bond donors, leading to measurable changes in color or fluorescence upon binding with a target ion. researchgate.netnih.gov This has led to the development of numerous thiourea-based chemosensors. rsc.orgscilit.com

Design of Chemosensors for Anion/Cation Detection

While the broader class of N-benzoyl-N'-phenylthioureas has been investigated for anion recognition, often in organic or aqueous-organic solvents, no studies have been published on the design or application of this compound as a chemosensor for either anions or cations. rsc.orgresearchgate.net

Materials Science Research

Thiourea derivatives are being explored for various applications in materials science.

Phase Change Materials for Thermal Energy Storage

Phase change materials (PCMs) store and release thermal energy through latent heat during phase transitions. mdpi.com This property is valuable for thermal energy storage applications. While a wide range of organic and inorganic compounds are studied as PCMs, there is no available research indicating that this compound has been investigated for its potential properties as a phase change material for thermal energy storage.

Role in Polymer Chemistry

Agrochemical Research (Mechanism-Focused)

Thiourea derivatives are a well-established class of compounds in agrochemical research, exhibiting a broad spectrum of activities. researchgate.netacs.org The specific mechanisms of action for this compound are not explicitly detailed in available research; however, the general mechanisms of related compounds can provide insights into its potential modes of action.

The herbicidal and insecticidal activities of thiourea derivatives are diverse. researchgate.net In general, the insecticidal mechanism of some thiourea compounds, such as diafenthiuron, involves the in-vivo conversion to a carbodiimide (B86325) derivative. cabidigitallibrary.org This active metabolite then acts as a potent inhibitor of mitochondrial respiration by targeting ATP synthase, which disrupts the energy production in insect cells. cabidigitallibrary.org While it is plausible that this compound could follow a similar metabolic activation pathway, specific studies confirming this mechanism for this compound are not currently available.

The herbicidal action of certain thiourea derivatives has also been noted, with some compounds affecting plant growth and seed germination. researchgate.net The precise molecular targets for many herbicidal thioureas are still under investigation, but they are known to interfere with various physiological and biochemical processes in plants.

Thiourea derivatives have demonstrated significant fungicidal properties. researchgate.net The mode of action for some fungicidal anilinopyrimidine compounds, which share structural similarities with phenylthiourea derivatives, involves the inhibition of methionine biosynthesis. mdpi.com This disruption of an essential amino acid synthesis pathway is detrimental to fungal growth and development. Another potential mechanism is the inhibition of hydrolytic enzymes necessary for fungal cell wall integrity. mdpi.com

While these mechanisms provide a framework for understanding the potential fungicidal activity of this compound, it is important to note that direct experimental evidence for its specific inhibition pathways is not present in the current body of scientific literature. Further research is required to elucidate the precise molecular interactions and biochemical pathways targeted by this compound in pathogenic fungi.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlation of Molecular Structure with Biological Activity

The biological profile of phenylthiourea (B91264) derivatives is intrinsically linked to their molecular structure. The introduction of various substituents, the incorporation of heterocyclic systems, and the specific three-dimensional arrangement of atoms are all pivotal in defining the interactions of these compounds with biological targets.

Research consistently shows that substituted phenylthioureas exhibit more potent and varied antimicrobial activity compared to the unsubstituted parent compound. ijcrt.orgjocpr.com The nature and position of substituents on the phenyl rings can dramatically alter efficacy and selectivity against different pathogens.

Halogenation, for instance, has been identified as a key strategy for enhancing bioactivity. Studies on disubstituted thiourea (B124793) derivatives have shown that the introduction of halogen atoms promotes effectiveness against several bacteria. researchgate.net Specifically, copper (II) complexes of dimeric halogeno-phenylthiourea derivatives demonstrated higher antimicrobial activity than their alkylphenyl-substituted counterparts. One notable example, a complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, proved highly active against multiple strains of methicillin-resistant Staphylococcus aureus. mdpi.com The addition of trifluoromethyl groups at the meta-position on a phenyl ring also appears to foster bacterial inhibitory action. researchgate.net

Beyond antimicrobial applications, substituents also modulate other biological activities. In a series of N,N′-disubstituted thiourea derivatives designed as nitric oxide synthase (nNOS) inhibitors, compound 4g (structure not specified in source) showed significant inhibition of both neuronal (80.6%) and inducible (76.6%) nitric oxide synthase isoforms without affecting the endothelial isoform, highlighting the role of specific substitution patterns in achieving selectivity. rsc.org Furthermore, acylthiourea derivatives bearing furfuryl and other heterocyclic moieties have demonstrated significant platelet anti-aggregating and anticonvulsant activities. nih.gov

Table 1: Impact of Substituents on the Biological Activity of Phenylthiourea Derivatives
Derivative Class/CompoundSubstituent TypeObserved Biological ActivityReference
Halogeno-phenylthiourea Cu(II) complexesHalogen (e.g., Chloro, Nitro) and Trifluoromethyl groupsHigher antimicrobial activity compared to alkylphenyl derivatives; active against methicillin-resistant S. aureus. mdpi.com
Trifluoromethyl-substituted phenylthioureasTrifluoromethyl group at the meta-positionPromotes bacterial inhibitory action against Gram-negative species like K. pneumoniae and E. coli. researchgate.net
N,N′-disubstituted thioureasUnspecified, optimized for targetSelective inhibition of neuronal and inducible nitric oxide synthase (nNOS/iNOS). rsc.org
1-Acyl-3-furfuryl-1-phenylthioureasAcyl and Furfuryl groupsPlatelet anti-aggregating and anticonvulsant activities. nih.gov
N,N,N-tris(2-chlorobenzamide) substituted thiourea2-chlorobenzamideHighest microbicidal activity against S. aureus in its tested series. mdpi.com

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of biological activity in chiral thiourea derivatives. The spatial orientation of substituents affects how a molecule fits into and interacts with the active sites of enzymes and receptors.

The importance of stereochemistry has been highlighted in the development of potential anticancer agents. A study involving 27 new chiral thiourea derivatives demonstrated that the specific stereochemistry of amino acid residues incorporated into the molecules had a significant effect on their tumor growth inhibitory activity. nih.gov Three of these compounds exhibited higher anticancer activity than the standard drug 5-fluorouracil (B62378) against colon, melanoma, ovarian, and breast cancer cell lines, underscoring the therapeutic potential that can be unlocked by optimizing molecular conformation and stereoisomerism. nih.gov Similarly, the anti-HIV activity of certain chiral thiourea compounds has been shown to be dependent on their stereochemistry, indicating that the precise 3D structure is crucial for effective interaction with viral targets like reverse transcriptase. nih.gov

Relationships between Structural Features and Catalytic Performance

Thiourea derivatives, particularly acylthioureas, are recognized for their utility as versatile ligands in coordination chemistry and as organocatalysts. rsc.orgnih.gov Their structural features, including the presence of both hard (oxygen, nitrogen) and soft (sulfur) donor atoms, allow them to form stable complexes with a variety of metals, which can then function as effective catalysts.

Ruthenium(III) complexes incorporating acylthiourea ligands have been successfully employed as catalysts for the transfer hydrogenation of nitroarenes. nih.govrsc.org Similarly, palladium(II) complexes with benzoylthiourea (B1224501) ligands have shown catalytic activity in Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org The performance of these metal complexes is directly related to the coordination environment created by the thiourea ligand.

In the field of organocatalysis, the hydrogen-bonding capabilities of the thiourea moiety are paramount. Thiourea derivatives can act as hydrogen-bond donors to activate substrates in various chemical transformations. For instance, Fe₂O₃ nanoparticles have been used as a heterogeneous catalyst for the synthesis of acylthioureas, which themselves can serve as precursors for other catalytic systems. rsc.org The inherent flexibility of the acylthiourea backbone allows for the synthesis of a wide range of structures, enabling the fine-tuning of their catalytic properties for specific applications, such as the enantioselective reduction of ketones. rsc.org

Influence of Conformation on Reactivity and Interactions

The conformation of a molecule—its specific spatial arrangement of atoms due to rotation around single bonds—profoundly influences its reactivity and intermolecular interactions. For phenylthiourea derivatives, the orientation of the phenyl rings relative to the central thiourea plane and the potential for intramolecular hydrogen bonding are key conformational features.

X-ray crystallography studies have provided detailed insights into the solid-state conformations of these molecules. For example, in 3-Acetyl-1-phenylthiourea, the benzene (B151609) ring and the acetylthiourea fragment are oriented at significant dihedral angles (50.71° and 62.79° in two independent molecules), indicating a non-planar structure. nih.gov This twisting prevents conjugation between the phenyl group and the thiourea moiety. researchgate.net

Intramolecular hydrogen bonding is a common feature that stabilizes the conformation of many derivatives. In acetylated and acylated thioureas, an N-H···O hydrogen bond between the amide proton and the carbonyl oxygen is frequently observed, creating a stable six-membered ring motif known as an S(6) ring. nih.govnih.gov This interaction can make the carbonyl group less reactive compared to the thiocarbonyl (C=S) group. nih.gov The crystal packing and supramolecular structure are further stabilized by a network of intermolecular interactions, including N-H···S, C-H···π, and π-π stacking. nih.gov These non-covalent interactions dictate how molecules arrange themselves in the solid state and can influence physical properties like solubility and melting point.

Table 2: Conformational Features of Phenylthiourea Derivatives
Compound/Derivative ClassKey Conformational FeatureStabilizing InteractionReference
3-Acetyl-1-phenylthioureaDihedral angles of 50.71° and 62.79° between phenyl and acetylthiourea planes.Intramolecular N-H···O hydrogen bond (S(6) ring motif). nih.gov
1-(4-Chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thioureaAmidic C–N bond shorter than normal, indicating electron delocalization.Intramolecular N-H···O hydrogen bond. nih.gov
Generic PhenylthioureaDihedral angle of 64.54° between phenyl ring and thiourea moiety.No conjugation between the phenyl ring and thiourea group. researchgate.net
N-(bis(3,5-dimethoxybenzyl)carbamothioyl)-4-R-benzamidesSupramolecular structures.Intermolecular N–H⋯S, C–H⋯O, C–H⋯π, and π–π stacking interactions. rsc.org

Future Research Directions and Translational Perspectives

Advanced Synthetic Methodologies for Complex Analogues

Future synthetic research could focus on creating a diverse library of analogues of 1-[Amino(phenyl)methylidene]-3-phenylthiourea. While classical methods involve the condensation of amines and isothiocyanates, advanced strategies could offer greater efficiency, complexity, and control. Methodologies such as multicomponent reactions, flow chemistry, and mechanochemical synthesis could provide rapid access to novel derivatives. For instance, a one-pot reaction involving benzamidine, phenyl isothiocyanate, and a third variable component could lead to highly functionalized thiourea (B124793) scaffolds.

Developing asymmetric syntheses for chiral analogues represents another significant frontier. The use of chiral auxiliaries or organocatalysts in the synthetic pathway could yield enantiomerically pure compounds, which is crucial for applications in asymmetric catalysis and medicinal chemistry.

Table 1: Potential Structural Modifications for Analogue Synthesis

Position of Modification Type of Substituent Potential Rationale
Phenyl ring (on thiourea) Electron-donating groups (-OCH₃, -CH₃) Modulate electronic properties and hydrogen bonding capacity
Phenyl ring (on thiourea) Electron-withdrawing groups (-NO₂, -CF₃) Enhance acidity of N-H protons for catalysis
Phenyl ring (on methylidene) Halogens (-F, -Cl, -Br) Introduce sites for further cross-coupling reactions
Phenyl ring (on methylidene) Heterocyclic rings (pyridine, thiophene) Alter solubility, coordination properties, and biological interactions

Deeper Mechanistic Understanding through Integrated Computational and Experimental Approaches

A comprehensive understanding of the reactivity, conformation, and electronic structure of this compound is essential for its rational design in various applications. An integrated approach combining computational modeling with experimental validation will be critical.

Density Functional Theory (DFT) calculations can be employed to predict stable conformers, analyze frontier molecular orbitals (HOMO-LUMO), and model reaction pathways. These theoretical insights can elucidate the mechanism of tautomerization, rotational barriers around key single bonds, and the nature of intramolecular hydrogen bonding.

Experimentally, techniques like X-ray crystallography can determine the solid-state structure, providing precise data on bond lengths, bond angles, and intermolecular interactions such as hydrogen-bonding networks. Spectroscopic methods, including advanced 2D NMR techniques, will be invaluable for characterizing the compound's structure and dynamics in solution.

Table 2: Integrated Approaches for Mechanistic Studies

Technique Type Information Gained
Density Functional Theory (DFT) Computational Molecular geometry, electronic structure, reaction energetics
X-ray Crystallography Experimental Solid-state conformation, intermolecular interactions
NMR Spectroscopy (1H, 13C, 2D) Experimental Solution-state structure, dynamic processes, tautomerism

Exploration of Novel Catalytic Transformations

Thiourea derivatives have emerged as powerful hydrogen-bond-donating organocatalysts for a wide range of asymmetric transformations. The this compound scaffold, with its multiple N-H protons, is an excellent candidate for development as a novel organocatalyst.

Future research should explore its efficacy in promoting reactions such as Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions. The bifunctional nature of the molecule, possessing both hydrogen-bond donor (N-H) and acceptor (C=S, N) sites, could be exploited to activate both the electrophile and nucleophile simultaneously, leading to high reactivity and stereoselectivity. The synthesis of chiral versions of this compound would be a prerequisite for its application in asymmetric catalysis.

Design of Highly Selective Molecular Probes

The thiourea moiety is a well-established recognition motif for anions and other analytes through hydrogen bonding. This makes this compound a promising platform for the design of highly selective molecular probes. By incorporating a fluorophore or chromophore into the structure, derivatives could be developed as colorimetric or fluorescent sensors.

For example, attaching a nitrobenzene group could create a chemosensor where anion binding perturbs the electronic properties, leading to a visible color change. The selectivity of such probes could be tuned by modifying the steric and electronic properties of the phenyl rings to create a binding pocket that is complementary to a specific target analyte, such as fluoride, acetate (B1210297), or other biologically relevant anions. The design strategy would focus on reaction types like cyclization, conjugate addition, or aromatic substitution to achieve high selectivity among structurally similar analytes.

Table 3: Design Concepts for Molecular Probes

Target Analyte Probe Design Strategy Signaling Mechanism
Fluoride (F⁻) Incorporation of a silyl ether group Analyte-induced cleavage of Si-O bond, releasing a fluorophore
Cyanide (CN⁻) Conjugate addition to an electron-deficient alkene Michael addition disrupts conjugation, causing a fluorescence shift
Heavy Metal Ions (e.g., Hg²⁺) Desulfurization of the thiourea group Irreversible reaction leads to a turn-on fluorescent response

Interdisciplinary Research with Materials Science

The ability of the thiourea functional group to coordinate with metal ions opens up avenues for interdisciplinary research with materials science. Derivatives of this compound could serve as versatile ligands for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs).

These materials could exhibit interesting properties, such as porosity, luminescence, or catalytic activity, depending on the choice of metal center and the specific structure of the thiourea ligand. Furthermore, the incorporation of this compound into polymer backbones could lead to the development of functional materials for applications in sensing, separations, or as self-healing polymers, leveraging the dynamic nature of the hydrogen bonds formed by the thiourea unit.

Q & A

Q. What are the established synthetic routes for 1-[Amino(phenyl)methylidene]-3-phenylthiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of phenyl isothiocyanate with a substituted benzamidine. Key steps include:
  • Reagent stoichiometry : Maintain a 1:1 molar ratio of benzamidine derivatives to phenyl isothiocyanate to minimize side products.
  • Solvent selection : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert gas (N₂/Ar) to prevent hydrolysis .
  • Temperature control : Reactions are exothermic; gradual heating to 60–80°C improves yield (reported 65–78% in analogous thiourea syntheses) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C=S bond ~1.68 Å in thiourea derivatives) .
  • NMR spectroscopy : ¹H NMR shows aromatic protons (δ 7.2–7.8 ppm) and thiourea NH signals (δ 9.5–10.2 ppm). ¹³C NMR confirms the thiocarbonyl carbon at ~180 ppm .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., calculated for C₁₄H₁₃N₃S: 255.083 g/mol) .

Q. What are the primary applications of this compound in foundational chemical research?

  • Methodological Answer :
  • Ligand synthesis : Acts as a precursor for transition-metal complexes (e.g., Cu²⁺ or Pd²⁺) due to its S- and N-donor sites.
  • Supramolecular chemistry : Hydrogen-bonding motifs (N–H···S) enable crystal engineering studies .
  • Intermediate in heterocycle synthesis : Used to prepare thiazoles or triazines via cyclization with α-haloketones .

Advanced Research Questions

Q. How can factorial design optimize the synthesis and functionalization of this thiourea derivative?

  • Methodological Answer : A 2³ factorial design evaluates three factors: temperature (60°C vs. 80°C), solvent (THF vs. DMF), and catalyst (none vs. triethylamine). Responses include yield, purity, and reaction time.
  • Statistical analysis : ANOVA identifies solvent as the most significant factor (p < 0.05). DMF increases yield by 12% compared to THF.
  • Interaction effects : Catalyst presence reduces reaction time by 30% in DMF but has negligible impact in THF .

Q. How do crystallographic data resolve contradictions in reported bond configurations for this compound?

  • Methodological Answer : Discrepancies in C=N vs. C–N bond lengths (e.g., 1.32 Å vs. 1.38 Å) arise from resonance stabilization. X-ray diffraction clarifies:
  • Planarity : The thiourea core is planar, with delocalized electron density supporting partial double-bond character.
  • Torsion angles : Phenyl substituents deviate by 5–15° from the plane, affecting reactivity .

Q. What computational methods validate the electronic properties of this compound for theoretical studies?

  • Methodological Answer :
  • DFT calculations : B3LYP/6-311G(d,p) basis set predicts HOMO-LUMO gaps (~4.2 eV), correlating with UV-Vis absorbance at 290–310 nm.
  • Molecular docking : Simulates binding to enzymes (e.g., urease) with ∆G values < −7.5 kcal/mol, suggesting inhibitory potential .

Q. How can researchers integrate this compound into a theoretical framework for studying enzyme inhibition?

  • Methodological Answer :
  • Hypothesis : The thiourea moiety mimics substrate transition states in hydrolases.
  • Experimental validation :

Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase).

Dose-response curves : Fit data to Hill equations to determine cooperativity.

Structural analogs : Compare inhibitory activity with methyl-/chloro-substituted derivatives to establish SAR .

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